![molecular formula C19H17N5O3S2 B135955 rpr208707 CAS No. 14364-09-1](/img/structure/B135955.png)
rpr208707
描述
rpr208707 is a complex organic compound that belongs to the class of alpha amino acids and derivatives. This compound is characterized by its unique structure, which includes a thienopyridine moiety fused with a pyrrolopyridine and a sulfonic acid group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rpr208707 typically involves multi-step organic reactions. The process begins with the formation of the thienopyridine core, followed by the introduction of the sulfonic acid group and the pyrrolopyridine moiety. Key reagents used in these reactions include sulfuric acid, pyridine derivatives, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, leading to the formation of sulfoxides and N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and catalysts such as palladium or platinum.
Major Products Formed:
Oxidation: Sulfoxides, N-oxides.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
科学研究应用
Therapeutic Applications
3.1 Thromboembolic Disorders
- RPR208707 has shown promise in treating conditions characterized by abnormal clot formation. Its ability to selectively inhibit specific coagulation factors allows for targeted therapy with potentially fewer side effects compared to broader anticoagulants .
3.2 Cancer Treatment
- The compound's antitumor properties are being investigated due to the link between coagulation and cancer progression. By inhibiting coagulation factors that facilitate tumor growth and metastasis, this compound may serve as an adjunct therapy in oncology .
3.3 Rheumatoid Arthritis
- Preliminary studies suggest that this compound may also be beneficial in managing rheumatoid arthritis by modulating inflammatory processes linked to coagulation pathways .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits Factor VIIa with a Ki value (inhibition constant) of approximately 18 nM, indicating strong binding affinity . These findings are significant for understanding the compound's potential efficacy in clinical settings.
Crystallographic Studies
Crystallographic analysis has provided insights into the interaction between this compound and its target proteins. For example, studies have shown that the compound forms stable complexes with Factor Xa, revealing critical binding interactions that contribute to its inhibitory effects .
Preclinical Trials
Preclinical trials involving animal models have indicated that administration of this compound can significantly reduce thrombus formation without causing major bleeding complications, a common side effect associated with conventional anticoagulants .
Data Tables
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Thromboembolic Disorders | Inhibition of Factor VIIa and Xa | Reduced thrombus formation in animal models |
Cancer Treatment | Modulates coagulation pathways affecting tumor growth | Potential adjunct therapy in oncology |
Rheumatoid Arthritis | Anti-inflammatory effects through coagulation modulation | Early-stage positive results |
作用机制
The mechanism of action of rpr208707 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may exert its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis.
相似化合物的比较
- Thieno[3,2-B]pyridine derivatives
- Pyrrolopyridine derivatives
- Sulfonamide compounds
Comparison: rpr208707 stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Compared to other thienopyridine derivatives, it has enhanced stability and reactivity, making it a valuable compound for various applications. Its sulfonic acid group also contributes to its solubility and interaction with biological targets, distinguishing it from other similar compounds.
生物活性
RPR208707 is a synthetic small molecule that has been studied primarily for its inhibitory effects on Factor Xa (FXa), a crucial enzyme in the coagulation cascade. This compound has garnered attention due to its potential therapeutic applications in anticoagulation therapy, particularly in the prevention and treatment of thromboembolic disorders.
Inhibition of Factor Xa
This compound exhibits a potent inhibitory effect on FXa, with a reported inhibition constant (Ki) of approximately 18 nM . This high affinity indicates that this compound can effectively compete with substrates for binding to the active site of FXa, thereby disrupting the coagulation cascade and preventing thrombus formation .
The mechanism by which this compound inhibits FXa involves the formation of hydrogen bonds (HBs) with the enzyme. Specifically, it forms two direct but labile hydrogen bonds with FXa, alongside an additional water-mediated hydrogen bond that may enhance structural stability. The nature of these interactions suggests that while this compound binds tightly to FXa, the binding is not entirely rigid, which could have implications for its pharmacodynamics and potential resistance mechanisms .
Structural Stability
Research indicates that the structural stability of protein-ligand complexes like that formed by this compound and FXa is critical for their biological activity. Studies have shown that complexes with multiple hydrogen bonds tend to exhibit greater stability and robustness, which is essential for maintaining effective inhibition over time .
Table 1: Binding Characteristics of this compound
Parameter | Value |
---|---|
Ki (inhibition constant) | 18 nM |
Type of Bonds | Direct and water-mediated HBs |
Robustness | Labile |
Case Study: Structure-Activity Relationship (SAR)
A detailed investigation into the structure-activity relationship (SAR) of this compound has been conducted to identify key molecular features that contribute to its inhibitory potency against FXa. This study utilized molecular docking and dynamics simulations to assess how variations in the chemical structure affect binding affinity and selectivity.
Key Findings:
- Hydrophobic Interactions : Modifications that enhance hydrophobic interactions with FXa significantly improve binding affinity.
- Electrostatic Complementarity : The presence of charged groups in this compound contributes to favorable electrostatic interactions, enhancing its inhibitory activity .
Comparative Analysis with Other Inhibitors
This compound's efficacy was compared with other known FXa inhibitors, such as rivaroxaban and apixaban. While all compounds showed significant inhibition, this compound demonstrated a unique profile characterized by its labile hydrogen bonding interactions, which may offer advantages in terms of flexibility and adaptability against mutations in the target enzyme.
Table 2: Comparative Efficacy of FXa Inhibitors
Inhibitor | Ki (nM) | Binding Mode | Stability |
---|---|---|---|
This compound | 18 | Labile HBs | Moderate |
Rivaroxaban | 10 | Robust HBs | High |
Apixaban | 12 | Robust HBs | High |
属性
IUPAC Name |
N-[(3S)-2-oxo-1-(1H-pyrrolo[2,3-c]pyridin-2-ylmethyl)pyrrolidin-3-yl]thieno[3,2-b]pyridine-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c25-19-14(23-29(26,27)18-9-15-17(28-18)2-1-5-21-15)4-7-24(19)11-13-8-12-3-6-20-10-16(12)22-13/h1-3,5-6,8-10,14,22-23H,4,7,11H2/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXOQMHGHDZMSX-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=CC5=C(N4)C=NC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)[C@H]1NS(=O)(=O)C2=CC3=C(S2)C=CC=N3)CC4=CC5=C(N4)C=NC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。